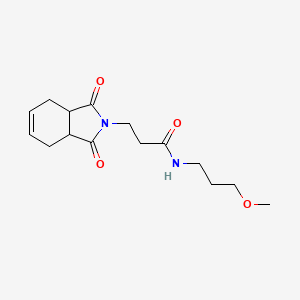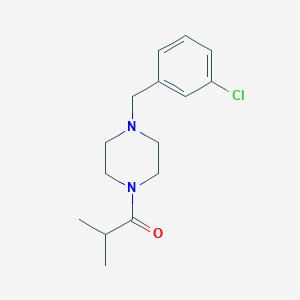![molecular formula C17H22ClN3O2S B4755038 2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4755038.png)
2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide
説明
2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBT-1 and has been extensively studied for its biochemical and physiological effects.
作用機序
PBT-1 works by binding to metal ions such as copper and zinc, which are known to play a role in the formation of amyloid-beta plaques in the brain. By binding to these metal ions, PBT-1 can prevent the accumulation of amyloid-beta plaques and reduce neuroinflammation.
Biochemical and Physiological Effects:
Studies have shown that PBT-1 can reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. PBT-1 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, PBT-1 has been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One of the major advantages of PBT-1 is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. PBT-1 has also been shown to have antioxidant properties and can protect against oxidative stress. However, one of the limitations of PBT-1 is its potential toxicity at high doses. Further studies are needed to determine the optimal dose and safety profile of PBT-1.
将来の方向性
There are several future directions for research on PBT-1. One area of research is the development of PBT-1 analogs with improved efficacy and safety profiles. Another area of research is the use of PBT-1 in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term effects of PBT-1 and its potential use in other diseases such as cancer and diabetes.
Conclusion:
In conclusion, PBT-1 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of PBT-1 has been optimized for high yield and purity. PBT-1 has been extensively studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. PBT-1 works by binding to metal ions and preventing the accumulation of amyloid-beta plaques in the brain. PBT-1 has also been shown to have antioxidant properties and can protect against oxidative stress. However, further studies are needed to determine the optimal dose and safety profile of PBT-1. There are several future directions for research on PBT-1, including the development of PBT-1 analogs with improved efficacy and safety profiles and the use of PBT-1 in combination with other drugs for the treatment of neurodegenerative diseases.
科学的研究の応用
PBT-1 has been extensively studied for its potential applications in various fields. One of the major areas of research is its use in Alzheimer's disease. Studies have shown that PBT-1 can reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. PBT-1 has also been studied for its potential use in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-heptan-4-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-3-5-12(6-4-2)16-20-21-17(24-16)19-15(22)11-23-14-9-7-13(18)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFFLKHMBZZCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-heptan-4-yl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4754966.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4754973.png)
![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4754981.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4754983.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B4754990.png)
![1-{5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4754992.png)
![N-[2-(2-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4754995.png)
![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[4-(1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4755000.png)

![1-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4755007.png)
![2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4755009.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4755035.png)

![1-(4-fluorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4755055.png)